molecular formula C16H24O4 B086031 Chissonox 201 CAS No. 141-37-7

Chissonox 201

Cat. No.: B086031
CAS No.: 141-37-7
M. Wt: 280.36 g/mol
InChI Key: GRWFFFOEIHGUBG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chissonox 201, also known as PYX-201, is an investigational antibody-drug conjugate (ADC) that primarily targets the extra domain B splice variant of fibronectin (EDB+FN) . Fibronectin is a high-molecular-weight, extracellular matrix glycoprotein that is ubiquitously expressed . The EDB+FN is a novel therapeutic target that is upregulated in the tumor microenvironment of multiple solid tumor types, with restricted expression in normal tissues .

Mode of Action

This compound interacts with its targets through a multipronged mechanism of action . It consists of an EDB+FN-targeting monoclonal antibody engineered for site-specific conjugation to vc0101, which showed improved linker-payload stability and bystander activity in preclinical studies . The linker-payload vc0101 is completely synthetic and, via a cleavable linker, delivers auristatin PF-06380101 (Aur0101), a microtubule depolymerizing agent with potent anti-mitotic and cytotoxic properties .

Biochemical Pathways

The biochemical pathways affected by this compound involve the disruption of mitochondrial energy homeostasis . ONC201, a DRD2 antagonist and ClpP agonist, elicits potent agonism of the mitochondrial protease ClpP to drive proteolysis of electron transport chain and tricarboxylic acid cycle proteins . Metabolic adaptation and reduced sensitivity to ONC201 is promoted by redox-activated PI3K/Akt signaling .

Result of Action

The molecular and cellular effects of this compound’s action involve the induction of caspase-cleaved keratin 18 and prolactin as serum biomarkers of apoptosis and DRD2 antagonism, respectively . Although no objective responses by RECIST were achieved, radiographic regression of several individual metastatic lesions was observed along with prolonged stable disease in prostate and endometrial cancer patients .

Action Environment

The action environment of this compound is primarily the tumor microenvironment, where EDB+FN is upregulated

Preparation Methods

Synthetic Routes and Reaction Conditions

Chissonox 201 is synthesized through the reaction of 3,4-epoxy-6-methylcyclohexylmethyl alcohol with 3,4-epoxy-6-methylcyclohexane carboxylic acid. The reaction typically involves the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale batch reactors. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high efficiency and consistency. The final product is then purified through distillation or crystallization to remove any impurities and ensure high quality.

Chemical Reactions Analysis

Types of Reactions

Chissonox 201 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chissonox 201 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chissonox 201 is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other similar compounds. Its dual epoxy groups allow for versatile chemical modifications, making it highly valuable in various research and industrial applications .

Properties

IUPAC Name

(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-8-3-12-14(19-12)5-10(8)7-18-16(17)11-6-15-13(20-15)4-9(11)2/h8-15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWFFFOEIHGUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O2)CC1COC(=O)C3CC4C(O4)CC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25086-23-1
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25086-23-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90930968
Record name (4-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate
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Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [IARC]
Record name EP 201
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CAS No.

141-37-7
Record name (4-Methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EP 201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chissonox 201
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61273
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Record name Chissonox 201
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID90930968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-EPOXY-6-METHYLCYCLOMETHYL 3,4-EPOXY-6-METHYLCYCLOHEXANECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Q7UUZ15U
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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